molecular formula C9H17NO2 B2403500 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol CAS No. 1860790-55-1

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol

Cat. No.: B2403500
CAS No.: 1860790-55-1
M. Wt: 171.24
InChI Key: MIZLZZSCXVDYSZ-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is known for its unique structure, which includes a cyclopropyl group and an oxan-4-ol moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol typically involves the reaction of cyclopropylamine with an appropriate oxan-4-ol precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLZZSCXVDYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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